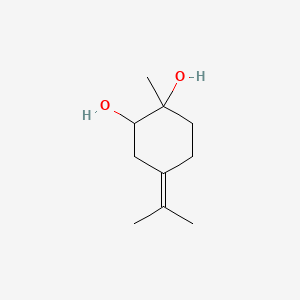
1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol is an organic compound characterized by a cyclohexane ring substituted with a methyl group, a propan-2-ylidene group, and two hydroxyl groups at the 1 and 2 positions. This compound exists as a mixture of diastereomers due to the presence of multiple chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol can be synthesized through various methods. One common approach involves the reaction of 1-methylcyclohexene with propan-2-one in the presence of a suitable catalyst to form the intermediate 1-methyl-4-(propan-2-ylidene)cyclohexene. This intermediate is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to yield the desired diol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using strong oxidizing agents such as chromium trioxide or potassium dichromate.
Reduction: Reduction of the diol can yield the corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated cyclohexanes.
Applications De Recherche Scientifique
1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism by which 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The propan-2-ylidene group may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(propan-2-ylidene)cyclohexane-1,4-diol: Similar structure but with hydroxyl groups at different positions.
2-Methyl-5-(propan-2-ylidene)cyclohexane-1,4-diol: Another diastereomer with different substitution patterns.
Cyclohexene, 1-methyl-4-(1-methylethylidene)-: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Uniqueness: 1-Methyl-4-(propan-2-ylidene)cyclohexane-1,2-diol is unique due to its specific arrangement of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of multiple chiral centers also makes it an interesting compound for stereochemical studies and applications.
Propriétés
Numéro CAS |
89708-25-8 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-methyl-4-propan-2-ylidenecyclohexane-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h9,11-12H,4-6H2,1-3H3 |
Clé InChI |
YSAKJLXQURNWJJ-UHFFFAOYSA-N |
SMILES |
CC(=C1CCC(C(C1)O)(C)O)C |
SMILES canonique |
CC(=C1CCC(C(C1)O)(C)O)C |
Synonymes |
4-menth-8-en-1,2-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















